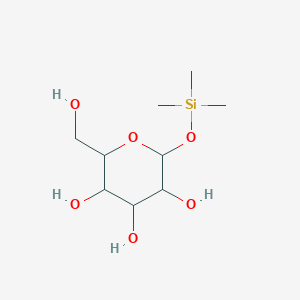
1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TMS-alpha-D-(+)-Glucose, also known as trimethylsilyl-alpha-D-(+)-glucose, is a derivative of glucose where the hydroxyl groups are protected by trimethylsilyl groups. This compound is often used in various chemical and biochemical applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TMS-alpha-D-(+)-Glucose typically involves the reaction of alpha-D-(+)-glucose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the trimethylsilyl-protected glucose.
Industrial Production Methods
Industrial production of TMS-alpha-D-(+)-Glucose follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
TMS-alpha-D-(+)-Glucose undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted glucose derivatives.
科学研究应用
TMS-alpha-D-(+)-Glucose is widely used in scientific research, including:
Chemistry: As a protecting group for glucose in synthetic organic chemistry.
Biology: In studies of carbohydrate metabolism and enzyme activity.
Medicine: As a model compound in drug development and pharmacokinetics.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of TMS-alpha-D-(+)-Glucose involves its ability to protect the hydroxyl groups of glucose, making it less reactive and more stable under various conditions. This protection allows for selective reactions to occur at other sites on the glucose molecule. The trimethylsilyl groups can be removed under mild acidic conditions, regenerating the free hydroxyl groups.
相似化合物的比较
Similar Compounds
TMS-alpha-D-(+)-Mannose: Similar structure but derived from mannose.
TMS-alpha-D-(+)-Xylulose: Derived from xylulose with similar protective groups.
Uniqueness
TMS-alpha-D-(+)-Glucose is unique due to its specific derivation from glucose, which is a widely studied and biologically significant sugar. Its stability and reactivity make it a valuable tool in various research and industrial applications.
属性
分子式 |
C9H20O6Si |
|---|---|
分子量 |
252.34 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3 |
InChI 键 |
HCWAILZFCRLWPS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


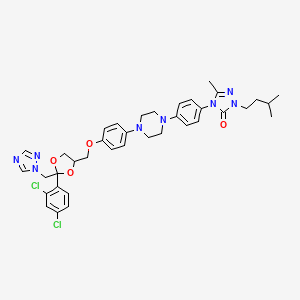

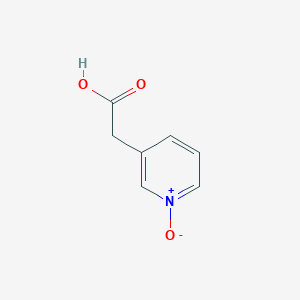

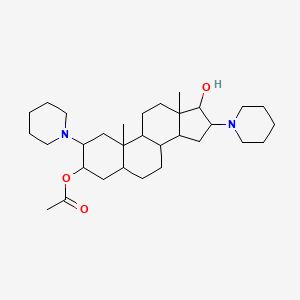
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
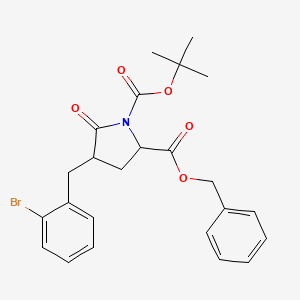
![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
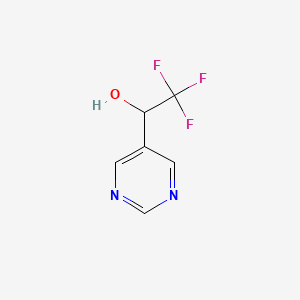
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

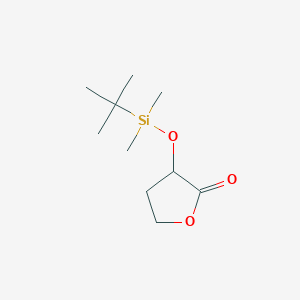
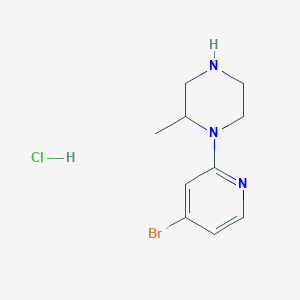
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)
